A Senior Application Scientist's Guide to 5-Chlorothiazolo[5,4-b]pyridin-2-amine (CAS 31784-71-1): A Privileged Scaffold for Kinase Inhibitor Discovery
A Senior Application Scientist's Guide to 5-Chlorothiazolo[5,4-b]pyridin-2-amine (CAS 31784-71-1): A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
The thiazolo[5,4-b]pyridine core is a quintessential example of a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to serve as a potent bioisostere, granting access to a wide array of enzyme active sites, particularly those of kinases.[1][2] This technical guide focuses on a key derivative, 5-Chlorothiazolo[5,4-b]pyridin-2-amine (CAS: 31784-71-1), a versatile chemical intermediate. We will dissect its fundamental properties, provide robust and validated synthetic protocols, explore its chemical reactivity for library development, and contextualize its application in the rational design of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
Core Molecular Profile: Properties and Spectroscopic Signature
5-Chlorothiazolo[5,4-b]pyridin-2-amine is a stable, solid compound that serves as an excellent starting point for chemical elaboration. Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31784-71-1 | [3][4][5] |
| Molecular Formula | C₆H₄ClN₃S | [5] |
| Molecular Weight | 185.63 g/mol | [5] |
| Appearance | Off-white to yellow solid (predicted) | General Knowledge |
| Boiling Point | ~356.8°C at 760 mmHg | [6] |
| Synonyms | 5-Chloro[7][8]thiazolo[5,4-b]pyridin-2-amine | [4][6] |
Structural Representation
The core structure consists of a pyridine ring fused with a thiazole ring, featuring an amine group at the 2-position and a chlorine atom at the 5-position. These two functional groups are the primary handles for synthetic modification.
Predicted Spectroscopic Data
While experimental spectra should always be acquired for validation, the expected spectroscopic characteristics can be reliably predicted.[9][10][11] This serves as a crucial first-pass quality control check post-synthesis.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-8.0 ppm (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift can vary with concentration and temperature.
-
δ ~7.0-7.5 ppm (d, 1H): A doublet for the proton at the C7 position.
-
δ ~6.8-7.2 ppm (d, 1H): A doublet for the proton at the C6 position.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168 ppm: Quaternary carbon at C2, attached to the amino group.
-
δ ~150-155 ppm: Quaternary carbons of the fused ring system (e.g., C7a, C3a).
-
δ ~145 ppm: Carbon at C5, attached to the chlorine atom.
-
δ ~115-130 ppm: Carbons at C6 and C7.
FT-IR (ATR):
-
3300-3100 cm⁻¹ (m, br): N-H stretching vibrations of the primary amine.
-
~1640 cm⁻¹ (s): N-H scissoring (bending) vibration.
-
~1550-1450 cm⁻¹ (s): C=N and C=C stretching vibrations of the aromatic rings.
-
~800-700 cm⁻¹ (s): C-Cl stretching vibration.
Mass Spectrometry (EI-MS):
-
M⁺ at m/z 185: The molecular ion peak.
-
M⁺+2 at m/z 187: An isotopic peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a single chlorine atom.
Synthesis and Mechanistic Rationale
The construction of the thiazolo[5,4-b]pyridine scaffold is well-established, typically proceeding via the cyclization of a substituted 3-amino-2-chloropyridine.[12][13] The following protocol details a robust, one-pot synthesis of the title compound.
Experimental Protocol: Synthesis of 5-Chlorothiazolo[5,4-b]pyridin-2-amine
This procedure is adapted from established methods for forming the thiazolopyridine core.[14] The key is the reaction between an aminopyridine and a thiocyanate source to form a thiourea intermediate, which then undergoes intramolecular cyclization.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-2,5-dichloropyridine (1.0 eq) and potassium thiocyanate (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting aminopyridine.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously.
-
Causality: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the potassium thiocyanate salt and promotes the SNAr reaction. The elevated temperature is necessary to overcome the activation energy for both the initial thiourea formation and the subsequent intramolecular cyclization.
-
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing ice-water, which will cause the product to precipitate.
-
Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water followed by a small amount of cold diethyl ether to remove residual DMF and impurities.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
Final Validation: Dry the purified product under vacuum. Confirm its identity and purity by obtaining a melting point and running ¹H NMR, ¹³C NMR, and MS analyses, comparing the data against the predicted values (Section 1.2).
Chemical Reactivity and Strategic Derivatization
The value of 5-Chlorothiazolo[5,4-b]pyridin-2-amine lies in its two orthogonal reactive handles: the 2-amino group and the 5-chloro group. This allows for selective, stepwise functionalization to build molecular complexity and explore structure-activity relationships (SAR).
Reactions at the 2-Amino Group
The exocyclic amino group behaves as a typical nucleophile. It readily undergoes:
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, DIPEA) to form amides and sulfonamides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate substituted ureas and thioureas, which can introduce additional hydrogen bond donors and acceptors.
Reactions at the 5-Chloro Group
The chlorine atom at the 5-position is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling. This position is frequently modified to explore deep, hydrophobic pockets in enzyme active sites.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fused heterocyclic system facilitates the displacement of the chloride by strong nucleophiles like secondary amines (e.g., morpholine, piperazine) or alkoxides.
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful method for derivatization.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) to form C-C bonds. This is a cornerstone of kinase inhibitor synthesis.[7]
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, providing access to a diverse range of substituted anilines.
-
Protocol Example: Suzuki Coupling at the C5-Position
This protocol demonstrates the installation of an aryl group at the C5-position, a common strategy in kinase inhibitor design.[7]
-
Setup: In a microwave vial, combine 5-Chlorothiazolo[5,4-b]pyridin-2-amine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ (3.0 eq).
-
Solvent: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.
-
Causality: The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid for transmetalation. The aqueous dioxane mixture is effective at dissolving both the organic and inorganic reagents. Microwave heating accelerates the reaction rate significantly.
-
-
Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the C5-arylated product.
Application in Drug Discovery: A Kinase-Targeted Pharmacophore
The thiazolo[5,4-b]pyridine scaffold is a highly successful "hinge-binder" in kinase inhibitor design.[7][8] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. They all share a common ATP-binding site, which inhibitors are designed to occupy.
Bioisosterism with Purine
The scaffold's efficacy stems from its role as a bioisostere of adenine, the core of ATP.[1][15][16] The nitrogen atoms in the thiazolopyridine ring can mimic the hydrogen bonding pattern of adenine, allowing it to form key interactions with the "hinge region" of the kinase active site, a conserved backbone segment that anchors ATP.
A Scaffold for Potent and Selective Inhibitors
The thiazolo[5,4-b]pyridine core has been successfully employed to develop inhibitors against numerous kinases, including:
-
c-KIT: For gastrointestinal stromal tumors (GIST), with derivatives showing potency against imatinib-resistant mutants.[7][17][18]
-
PI3K (Phosphoinositide 3-kinase): A key target in cancer cell growth and survival.[8][19]
-
Other Kinases: Including ITK, BCR-ABL, RAF, and VEGFR2.[7]
In these designs, the core scaffold anchors the molecule in the hinge region, while substituents introduced at the 5-position (by replacing the chlorine) are directed towards other regions of the ATP pocket to enhance potency and confer selectivity for one kinase over another.
Conclusion
5-Chlorothiazolo[5,4-b]pyridin-2-amine is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its inherent bioisosterism with purine provides a reliable anchor for kinase inhibition, while its orthogonal reactive sites at the C2 and C5 positions offer chemists precise control for SAR exploration and property optimization. The robust synthetic accessibility and versatile reactivity of this compound ensure its continued prominence in the development of next-generation targeted therapies.
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- Various Authors. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
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